molecular formula C18H20N6O3S B2865899 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-59-9

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2865899
CAS No.: 941991-59-9
M. Wt: 400.46
InChI Key: SJUHPBWKMJOJDU-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been studied for their potential anti-gastric cancer effects . The compound’s structure includes a 3-methoxyphenyl group, a triazolopyrimidine core, and a tetrahydrofuran-2-ylmethyl acetamide group .


Synthesis Analysis

While specific synthesis details for this compound are not available, general methods for synthesizing [1,2,3]triazolo[4,5-d]pyrimidine derivatives involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a bicyclic structure containing a triazole ring fused with a pyrimidine ring . This core is substituted with a 3-methoxyphenyl group, a thio group, and a tetrahydrofuran-2-ylmethyl acetamide group .

Scientific Research Applications

  • Chemical Structure and Reaction Mechanisms :

    • A study by Lashmanova et al. (2019) discusses the preparation of triazolo[4,3-a]pyrimidines, including structures similar to the compound , through a reaction mechanism involving the reduction of certain precursors. This highlights the compound's relevance in the synthesis of complex chemical structures (Lashmanova et al., 2019).
  • Antibacterial Activity :

    • Research by Sanad et al. (2021) indicates that compounds containing a triazole unit, akin to the compound , exhibit notable antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Sanad et al., 2021).
  • Anticancer and Antimicrobial Properties :

    • Kumar et al. (2019) synthesized analogs of triazolo[3,4-a]phthalazines, showing significant inhibition activity against cancer cell lines and antimicrobial properties. This indicates potential applications in cancer therapy and microbial infection control (Kumar et al., 2019).
  • Potential as Antiasthma Agents :

    • A study by Medwid et al. (1990) on triazolo[1,5-c]pyrimidines, a related compound class, found them active as mediator release inhibitors, suggesting potential use in treating asthma (Medwid et al., 1990).
  • Anticancer Effects and Toxicity Reduction :

    • Wang et al. (2015) modified a similar compound to reduce toxicity while retaining anticancer effects, highlighting the compound's potential in cancer treatment with lower side effects (Wang et al., 2015).
  • PET Imaging Applications :

    • Dollé et al. (2008) synthesized a series including compounds with the 1,2,4-triazolo[1,5-a]pyrimidine ring, useful for PET imaging. This suggests possible applications in diagnostic imaging (Dollé et al., 2008).
  • Anti-Inflammatory and Analgesic Agents :

    • Research by Abu‐Hashem et al. (2020) synthesized novel compounds for potential use as anti-inflammatory and analgesic agents, indicating the therapeutic applications of related chemical structures (Abu‐Hashem et al., 2020).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as a template for designing new inhibitors for various targets . Future research could focus on exploring the biological activity of this compound and its derivatives, as well as optimizing its properties for potential therapeutic applications .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-26-13-5-2-4-12(8-13)24-17-16(22-23-24)18(21-11-20-17)28-10-15(25)19-9-14-6-3-7-27-14/h2,4-5,8,11,14H,3,6-7,9-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUHPBWKMJOJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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